2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring with a boronic acid group, a fluorine atom, and a trifluoromethyl group attached to it . The exact structure can be represented by the SMILES string OB(O)c1ccc(cc1F)C(F)(F)F .Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is known to participate in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It is also used in the synthesis of various biologically active molecules .Physical And Chemical Properties Analysis
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a solid compound with the molecular weight of 207.92 . Its exact physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Catalyst in Dehydrative Amidation
2-Fluoro-4-(trifluoromethyl)phenylboronic acid has been studied for its role in catalyzing dehydrative amidation between carboxylic acids and amines. Research suggests that this compound is highly effective in this reaction, making it valuable for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Synthesis of Key Intermediates
It serves as an important intermediate in the synthesis of various compounds. For instance, 2-Fluoro-4-bromobiphenyl, crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials, can be synthesized using a related compound (Qiu, Gu, Zhang, & Xu, 2009).
Fluoro-trifluoromethylation of Arylacetylenes
This compound is involved in the fluoro-trifluoromethylation of arylacetylenes, which is a significant process in organic synthesis, enabling the production of various functionalized trifluoromethylated Z-alkenes (Zhang, Wan, & Bie, 2017).
Development of Novel Compounds
Studies have also shown its use in synthesizing new compounds such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, which holds potential for further chemical applications (Zhong-wei, 2006).
Studies in Adsorption Mechanisms
Research on the adsorption mechanism of phenylboronic acids, including 2-fluoro phenylboronicacid variants, provides insights into their interactions with surfaces like silver nanoparticles. This is crucial for understanding their chemical behavior and potential applications in various fields (Piergies et al., 2013).
Reactivity with Copper(III) Trifluoromethyl Complexes
Another area of research involves the interaction of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid with copper(III) trifluoromethyl complexes. This study provides fundamental insights into the structure and reactivity of these complexes, which are significant in trifluoromethylation chemistry (Zhang & Bie, 2016).
Cross-Coupling Reactions
This compound plays a role in cross-coupling reactions, a fundamental process in organic chemistry. Research has been conducted on the synthesis of α-(Fluorophenyl)pyridine by palladium-catalyzed cross-coupling reaction using fluoro-substituted phenylboronic acid, which includes derivatives of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid (Xu et al., 2008).
Sensor Development for Glucose Recognition
In the field of biosensing, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid derivatives have been studied for enzyme-free glucose sensing at physiological conditions, highlighting its potential in medical and biological applications (Bao et al., 2021).
Exploring Novel Arylene Ether Polymers
Research includes the synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer, derived from 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. These studies are crucial in the development of new materials with unique properties (Banerjee et al., 2009).
Safety And Hazards
properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSVKVWAURAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585932 | |
Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)phenylboronic acid | |
CAS RN |
503309-11-3 | |
Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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